molecular formula C18H16NNaO5 B12510050 sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

Cat. No.: B12510050
M. Wt: 349.3 g/mol
InChI Key: KZGHWWBBHZLTTA-UHFFFAOYSA-M
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Description

Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate is a complex organic compound that features a sodium ion coordinated to a benzoate moiety, which is further linked to a 3-(3,4-dimethoxyphenyl)prop-2-enoylamino group

Properties

Molecular Formula

C18H16NNaO5

Molecular Weight

349.3 g/mol

IUPAC Name

sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

InChI

InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1

InChI Key

KZGHWWBBHZLTTA-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate typically involves the following steps:

    Formation of 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride: This is achieved by reacting 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The resulting acyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to form the amide linkage.

    Neutralization: The final step involves neutralizing the product with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

The compound "sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate," also known as cis-Tranilast, has various scientific research applications. Tranilast, including its sodium salt form, is investigated for potential uses in treating different conditions, such as asthma, autoimmune diseases, and fibrotic pathologies, and it may also inhibit angiogenesis . Additionally, research indicates its potential in addressing tissue fibrosis .

Basic Information

  • IUPAC Name: 2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
  • Molecular Formula: C18H17NO5
  • Molecular Weight: 327.3 g/mol
  • CAS No.: 91920-58-0

Scientific Research Applications

  • Model Compound: cis-Tranilast can serve as a model compound in chemistry for studying amide bond formation and reaction.
  • Anti-fibrotic Agent: Fused ring derivatives of 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid may be useful in treating medical conditions associated with tissue fibrosis . Fibrosis occurs when excess fibrous connective tissue forms in an organ or tissue, and can be triggered by tissue damage from physical injury, inflammation, infection, or exposure to toxins .
  • Treatment of Various Diseases: Tranilast is used to treat conditions such as asthma, autoimmune diseases, and atopic and fibrotic pathologies . It can also inhibit angiogenesis .
  • Cosmetic Product Development: Experimental design techniques can optimize the formulation development process of stable, safe, and effective cosmetic products .
  • In-vitro studies: Designed for in-vitro studies, products are tested in controlled laboratory settings using cells or tissues.

Mechanism of Action

The mechanism of action of sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 3,4-Dimethoxycinnamic acid
  • 3,4-Dimethoxyhydrocinnamic acid

Uniqueness

Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate is a compound of interest due to its potential biological activities, particularly in the context of anti-fibrotic and anti-inflammatory properties. This article reviews the available literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 365.41 g/mol
  • IUPAC Name : Sodium 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of TGF-beta Signaling : The compound has been shown to inhibit the TGF-beta signaling pathway, which is crucial in the development of fibrosis. This mechanism is significant in conditions such as liver fibrosis and dermal scar formation .
  • Anti-inflammatory Effects : It may also possess anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators like histamine .

Anti-Fibrotic Activity

Several studies have demonstrated the anti-fibrotic potential of this compound:

  • Case Study - Liver Fibrosis : In a controlled study on animal models with induced liver fibrosis, treatment with the compound resulted in a significant reduction of collagen deposition and improved liver function markers compared to untreated controls .
  • Dermal Scarring : Another study focused on dermal keloid formation showed that topical administration of the compound significantly reduced scar formation by modulating fibroblast activity and collagen synthesis .

Anti-Inflammatory Effects

The compound's ability to modulate inflammatory responses has been supported by various findings:

  • Histamine Release Inhibition : In vitro studies indicated that this compound inhibits histamine release from mast cells, suggesting potential applications in treating allergic conditions .
  • Cytokine Modulation : Experimental results showed decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment with the compound in models of acute inflammation .

Research Findings Summary Table

Study FocusFindings
Liver FibrosisSignificant reduction in collagen deposition; improved liver function markers .
Dermal ScarringDecreased keloid formation; modulation of fibroblast activity .
Histamine ReleaseInhibition of histamine release from mast cells .
Cytokine ProductionReduced levels of TNF-alpha and IL-6 in inflammation models .

Q & A

Q. What are the recommended synthetic routes for sodium 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate, and how can reaction conditions be optimized?

Synthesis typically involves condensation of 3,4-dimethoxycinnamic acid derivatives with 2-aminobenzoic acid, followed by sodium salt formation. Key steps include:

  • Acylation : Reacting 3,4-dimethoxycinnamoyl chloride with 2-aminobenzoic acid in anhydrous DMF under nitrogen .
  • Esterification/Saponification : For intermediates like methyl benzoate derivatives (e.g., methyl 2-[3-(3,4-dimethoxyphenyl)acrylamido]benzoate), saponification with NaOH yields the sodium salt .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use catalytic DMAP for improved acylation efficiency.

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
  • Spectroscopy : Confirm the acrylamide bond via FT-IR (C=O stretch ~1650 cm⁻¹) and ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 6.2–6.8 ppm for trans-alkene protons) .
  • Mass Spectrometry : HRMS (positive ion mode) should match the molecular ion [M+Na]⁺ (calculated for C₁₈H₁₆NNaO₆: 364.0898) .

Q. What are the primary biological screening assays for this compound?

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ comparison with Trolox) .
  • Anti-inflammatory Potential : COX-2 inhibition assay using human recombinant enzyme .
  • Cytotoxicity : MTT assay on normal cell lines (e.g., human lung fibroblasts) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations of related analogs?

  • X-ray Crystallography : Use SHELXL for refinement. For example, assign E/Z isomerism of the acrylamide group via bond angles (C=C–C=O dihedral ~180° for E) .
  • Case Study : In analogs like (E)-3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide, crystallography confirmed E-stereochemistry, resolving discrepancies from NMR-based assignments .

Q. What methodologies address discrepancies in toxicity profiles between in vitro and in vivo studies?

  • Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxides or quinones) that may explain in vivo hepatotoxicity .
  • Species-Specific Assays : Compare CYP450 enzyme activity in human vs. rodent microsomes to assess metabolic activation differences .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina to predict binding to targets like tyrosinase or HIV-1 protease. Focus on substituent effects (e.g., methoxy vs. hydroxy groups at C3/C4) .
  • QSAR Models : Correlate logP values with antioxidant IC₅₀ data to optimize hydrophobicity .

Q. What experimental strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., acrylamide hydrolysis) .
  • Purification : Use preparative HPLC with ion-pair reagents (e.g., ammonium acetate) for high-purity sodium salt isolation .

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